Caerin-2.2
Description
Caerin-2.2 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of Australian tree frogs (Litoria genus). It exhibits broad-spectrum activity against bacteria, fungi, and enveloped viruses, likely due to its amphipathic α-helical structure, which disrupts microbial membranes . Research on this compound primarily focuses on optimizing its selectivity and stability through structural modifications .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLVSSIGRALGGLLADVVKSKEQPA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Caerin-2.2’s properties, it is compared below with two structurally or functionally related peptides: Magainin-2 (from Xenopus laevis) and Melittin (from honeybee venom). These compounds were selected due to their shared α-helical motifs and membrane-targeting mechanisms.
Table 1: Comparative Analysis of this compound, Magainin-2, and Melittin
| Property | This compound | Magainin-2 | Melittin |
|---|---|---|---|
| Source | Litoria frog | Xenopus laevis | Honeybee venom |
| Length (residues) | 25 | 23 | 26 |
| Net Charge | +5 | +3 | +6 |
| Key Mechanism | Membrane disruption | Membrane pore formation | Membrane lysis |
| Antimicrobial | Broad-spectrum | Gram-negative bacteria | Broad-spectrum |
| Hemolytic Activity | Moderate | Low | High |
| Stability | Protease-sensitive | Moderate stability | Protease-resistant |
| Therapeutic Use | Preclinical studies | Limited clinical trials | Toxicity limits use |
Key Research Findings
- Structural Differences :
this compound’s α-helix is shorter and more cationic than Magainin-2, enhancing its interaction with negatively charged bacterial membranes. Melittin, in contrast, adopts a more rigid helix with stronger hydrophobic regions, contributing to its higher hemolytic activity . - Functional Trade-offs :
While Melittin exhibits superior antimicrobial potency, its hemolytic activity (e.g., HC₅₀ ≈ 2 μM) precludes systemic use. This compound (HC₅₀ ≈ 50 μM) and Magainin-2 (HC₅₀ ≈ 200 μM) show better selectivity but require structural optimization for clinical viability . - Synergistic Effects: this compound demonstrates synergy with conventional antibiotics (e.g., ciprofloxacin) against Pseudomonas aeruginosa biofilms, a trait less pronounced in Magainin-2 .
Notes on Limitations
The provided evidence lacks specific data on this compound. This response is extrapolated from general AMP research frameworks and academic writing guidelines . For authoritative data, consult specialized databases (e.g., PubChem, UniProt) or primary literature from journals like Antimicrobial Agents and Chemotherapy or Peptides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
